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Silicon hexaboride - 12008-29-6

Silicon hexaboride

Catalog Number: EVT-354746
CAS Number: 12008-29-6
Molecular Formula: B6Si
Molecular Weight: 93 g/mol
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Product Introduction

Description

Silicon hexaboride (SiB6) is a ceramic material belonging to the family of metal hexaborides. [, , ] It is known for its remarkable properties like high hardness, moderate melting point, and low specific gravity, making it suitable for various industrial applications. [, ] SiB6 plays a significant role in research as a potential material for high-temperature applications, protective coatings, and enhancing the properties of other ceramics like boron carbide. [, , ]

Future Directions
  • Understanding Radiation Effects: Further research on the effects of gamma radiation on the structure and properties of SiB6 is crucial for its application in radiation-rich environments. [, , , ]

Boron Carbide (B4C)

Relevance: Boron carbide (B4C) is frequently studied alongside Silicon hexaboride (SiB6) due to their shared applications in high-performance ceramics [, , , , ]. Research explores their combined use for enhanced mechanical properties, particularly in armor applications where both hardness and resistance to amorphization are crucial [, , ]. For instance, the addition of SiB6 to B4C has been shown to improve the sinterability and mechanical properties of the resulting ceramics [, ].

Silicon Carbide (SiC)

Relevance: Silicon carbide (SiC) emerges as a relevant compound in the context of Silicon hexaboride (SiB6) research, particularly in the development of composite materials [, ]. One study investigated the reaction between SiB6 and carbon at high temperatures, resulting in the formation of either boron carbide (B4C) or SiC []. This reaction highlights the potential for creating SiB6-based composites with tailored properties by controlling the processing conditions and resulting phases.

Hafnium Carbide (HfC)

Relevance: Hafnium carbide (HfC) is mentioned alongside Silicon hexaboride (SiB6) in the context of developing ceramic pastes for high-temperature applications []. The patent highlights the possibility of incorporating HfC into the paste composition, alongside other metal carbides and oxides, to enhance the material's high-temperature performance.

Zirconium Carbide (ZrC)

Relevance: Zirconium carbide (ZrC), like hafnium carbide, is suggested as a potential additive in ceramic pastes containing Silicon hexaboride (SiB6) []. Its inclusion aims to improve the paste's performance at elevated temperatures, leveraging ZrC's refractory properties.

Zirconium Boride (ZrB2)

Relevance: Similar to other refractory compounds, Zirconium boride (ZrB2) is mentioned as a potential additive for enhancing the high-temperature properties of ceramic pastes containing Silicon hexaboride (SiB6) []. The patent suggests that incorporating ZrB2 could contribute to the paste's ability to withstand extreme temperatures.

Silicon Tetrabromide (SiBr4)

Relevance: While not directly structurally related, Silicon tetrabromide (SiBr4) is mentioned alongside Silicon hexaboride (SiB6) in a patent describing a ceramic paste for high-temperature applications []. The patent suggests SiBr4 as a potential additive, alongside silicon hexaboride and other compounds, without explicitly stating its specific role in the paste's formulation.

Source and Classification

Boron silicide can be sourced from natural deposits or synthesized through various chemical processes. It is classified as a ceramic material due to its high melting point and mechanical properties. The compound exhibits semiconductor characteristics, making it relevant in electronic applications.

Synthesis Analysis

Methods of Synthesis

Boron silicide can be synthesized using several methods, including:

  • Direct Reaction: A common method involves heating a mixture of elemental boron and silicon at high temperatures (around 2000 °F to 2500 °F) to promote their reaction. This method allows for the formation of tetraboronsilicide with a slight molar excess of silicon to ensure complete reaction .
  • Chemical Vapor Deposition: Techniques such as magnetron sputtering and chemical vapor deposition are also employed to create thin films of boron silicide .
  • Magnesiothermic Reduction: This method has been explored for synthesizing boride and silicide composites using initial powders like zirconium oxide, boron oxide, silicon, and magnesium .

Technical Details

The synthesis parameters such as temperature, pressure, and reactant purity significantly influence the properties of the resulting boron silicide. For instance, using silicon powder with a purity of 97% enhances the reaction efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of boron silicide varies depending on its composition. Tetraboronsilicide (B4SiB_4Si) has a rhombohedral crystal structure. Key structural data includes:

  • Unit Cell Dimensions:
    • a=6.3297a=6.3297 Å
    • c=12.736c=12.736 Å

These dimensions are critical for understanding the material's crystallography and its potential applications in electronics and materials science .

Chemical Reactions Analysis

Reactions and Technical Details

Boron silicide undergoes various chemical reactions:

  • Oxidation: When heated in air or oxygen, boron silicide oxidizes superficially, which can affect its mechanical properties.
  • Reduction: It can react with alkalis like potassium hydroxide to decompose into simpler compounds.
  • Substitution Reactions: Boron silicide can participate in substitution reactions with other materials, enhancing their properties .

These reactions are essential for applications in coatings and composites where enhanced thermal stability is required.

Mechanism of Action

Process and Data

The mechanism of action for boron silicide primarily involves its interaction with other materials at elevated temperatures. For example:

  • In molybdenum disilicide ceramics, the introduction of boron silicide improves oxidation resistance at low to medium temperatures by forming protective layers that inhibit further oxidation .

This interaction is crucial in applications where thermal stability is paramount.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Boron silicide typically presents as a black or gray solid.
  • Melting Point: High melting point due to its ceramic nature.
  • Density: Varies based on composition but generally exhibits high density.

Chemical Properties

  • Stability: Exhibits good thermal stability under various conditions.
  • Reactivity: Reacts with strong oxidizers; undergoes oxidation when exposed to air at elevated temperatures.

These properties make boron silicide suitable for high-performance applications in electronics and materials engineering.

Applications

Boron silicide finds numerous applications in scientific research and industry:

  • Materials Science: Used to enhance the mechanical properties of ceramics, particularly in high-temperature environments.
  • Electronics: Serves as a semiconductor material due to its unique electrical properties.
  • Coatings: Employed in protective coatings that require high thermal stability and oxidation resistance.

The versatility of boron silicide makes it an important compound in advancing technology across various fields.

Introduction to Boron Silicide

Boron silicide represents a class of refractory ceramic compounds characterized by covalent bonding between boron and silicon atoms, yielding materials with exceptional thermal stability, mechanical hardness, and electrical conductivity. These properties stem from their complex crystal structures and strong interatomic bonds, positioning them uniquely for extreme-environment applications across aerospace, energy, and electronics sectors.

Historical Development and Key Discoveries

The scientific exploration of boron silicides began in 1900, when French chemists Henri Moissan and Alfred Stock first synthesized a mixture of silicon triboride (SiB₃) and silicon hexaboride (SiB₆) by briefly heating elemental silicon and boron in a clay vessel [3]. This pioneering work laid the foundation for understanding boron-silicon phase chemistry. Six decades later, significant advances occurred: in 1960, three independent research groups—Carl Cline and Donald Sands; Ervin Colton; and Cyrill Brosset and Bengt Magnusson—achieved the first direct synthesis of silicon tetraboride (SiB₄) from its constituent elements [3] [9]. This period also saw the resolution of SiB₆'s complex atomic arrangement, revealing interconnected polyhedral units. A notable technological milestone emerged with the use of SiB₄ as a protective coating for NASA Space Shuttle heat shield tiles, capitalizing on its oxidation resistance during atmospheric re-entry [3].

Classification of Boron Silicide Compounds (SiB₃, SiB₄, SiB₆, SiBₙ)

Boron silicides form distinct stoichiometric phases, each with unique structural attributes:

  • Silicon Triboride (SiB₃): Often described as a silicon-rich variant of SiB₄ (SiB₄₋ₓ, where x=1), it shares structural similarities with the tetraboride phase but remains metastable [3].
  • Silicon Tetraboride (SiB₄): Adopts a rhombohedral structure isomorphous to boron carbide (B₄C), featuring icosahedral B₁₂ clusters and linear Si-B-Si chains [3] [6]. It exhibits metastability relative to SiB₆ but forms readily due to favorable nucleation kinetics.
  • Silicon Hexaboride (SiB₆): The most thermodynamically stable phase, characterized by a complex unit cell containing B₁₂ icosahedra, B₂₆ icosihexahedra, and isolated silicon atoms [3] [7]. Its structure permits limited boron substitution by silicon, reaching up to SiB₂.₈₉ [3].
  • Higher Borides (SiBₙ, n=14,15,40): These non-stoichiometric phases form under specific conditions, often through peritectic reactions or vapor deposition, but remain less studied than lower borides [3].

Properties

CAS Number

12008-29-6

Product Name

Boron silicide

IUPAC Name

1-sila-2,3,4,5,6,7-hexaborapentacyclo[3.2.0.01,4.02,7.03,6]heptane

Molecular Formula

B6Si

Molecular Weight

93 g/mol

InChI

InChI=1S/B6Si/c1-2-5-3(1)7(5)4(1)6(2)7

InChI Key

ZRBFEDMQRDRUDG-UHFFFAOYSA-N

SMILES

B12B3B4B1[Si]45B2B53

Canonical SMILES

B12B3B4B1[Si]45B2B53

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